molecular formula C12H17BF3K B15299366 Potassium trifluoro(4-hexylphenyl)borate

Potassium trifluoro(4-hexylphenyl)borate

Cat. No.: B15299366
M. Wt: 268.17 g/mol
InChI Key: XFGSREBILGWAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(4-hexylphenyl)borate is an organoboron compound that has gained attention due to its unique properties and applications in various fields. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability, ease of handling, and versatility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(4-hexylphenyl)borate can be synthesized through the reaction of 4-hexylphenylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-hexylphenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of potassium trifluoro(4-hexylphenyl)borate in chemical reactions involves the activation of the boron center, which facilitates the transfer of the trifluoroborate group to other molecules. In Suzuki-Miyaura coupling, the palladium catalyst activates the boron center, allowing the transfer of the aryl group to the halide substrate, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(4-hexylphenyl)borate is unique due to its long alkyl chain, which imparts different solubility and reactivity properties compared to other organotrifluoroborates. This makes it particularly useful in the synthesis of lipophilic compounds and materials .

Properties

Molecular Formula

C12H17BF3K

Molecular Weight

268.17 g/mol

IUPAC Name

potassium;trifluoro-(4-hexylphenyl)boranuide

InChI

InChI=1S/C12H17BF3.K/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14,15)16;/h7-10H,2-6H2,1H3;/q-1;+1

InChI Key

XFGSREBILGWAOS-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)CCCCCC)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.